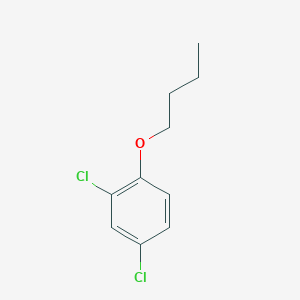
1-Butoxy-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2,4-dichlorobenzene is an organic compound with the molecular formula C10H12Cl2O. It is a derivative of benzene, where two chlorine atoms and one butoxy group are substituted on the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2,4-dichlorobenzene can be synthesized through the reaction of 2,4-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield products like 2,4-diaminobutoxybenzene.
- Oxidation reactions produce compounds like 2,4-dichlorobenzoic acid.
- Reduction reactions result in less chlorinated benzene derivatives.
Scientific Research Applications
1-Butoxy-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butoxy-2,4-dichlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The butoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-Butoxy-2,5-dichlorobenzene
- 1-Butoxy-3,4-dichlorobenzene
- 1-Butoxy-2,6-dichlorobenzene
Comparison: 1-Butoxy-2,4-dichlorobenzene is unique due to the specific positioning of the chlorine atoms and the butoxy group on the benzene ring. This arrangement affects its chemical reactivity and physical properties, making it distinct from other isomers. The presence of the butoxy group also enhances its solubility in organic solvents compared to its non-butoxy counterparts.
Properties
CAS No. |
6851-41-8 |
|---|---|
Molecular Formula |
C10H12Cl2O |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-butoxy-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
XHZXBVDSTICHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


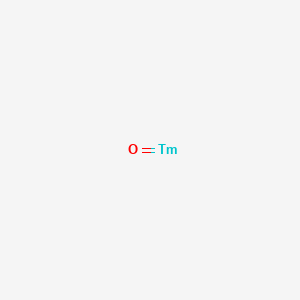
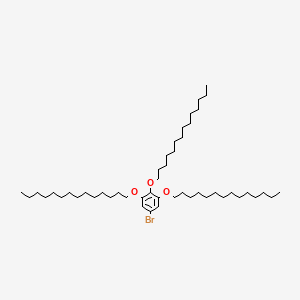
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
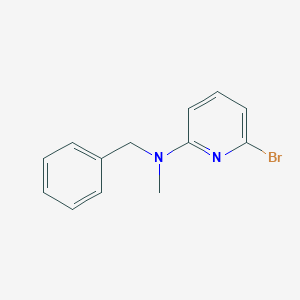
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
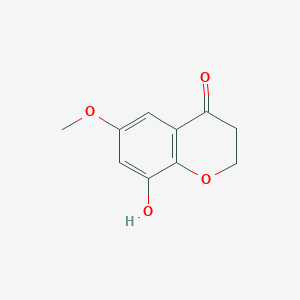
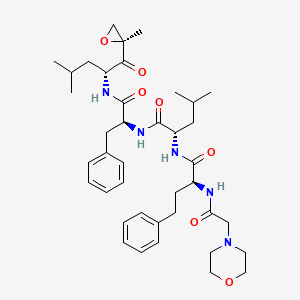
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
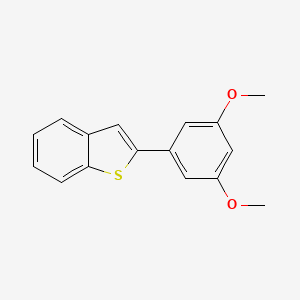
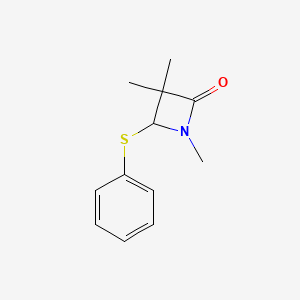
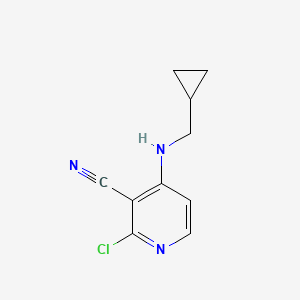

![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
